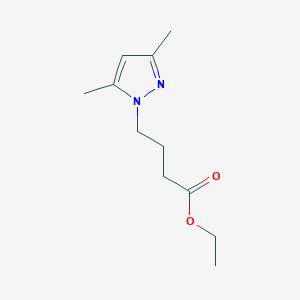

ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group and a butanoate chain attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | 88% | Requires prolonged heating |

| Basic hydrolysis | 2M NaOH, 60°C, 4h | Same as above | 92% | Faster than acidic hydrolysis |

The carboxylic acid derivative serves as a precursor for further functionalization via amidation or peptide coupling.

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole nitrogen at position 1 participates in alkylation and acylation reactions.

Key Reactions

-

Alkylation :

Reaction with methyl iodide in DMF/K₂CO₃ yields 1-methyl-3,5-dimethylpyrazolium iodide (75% yield). -

Acylation :

Treatment with acetyl chloride in pyridine produces 1-acetyl-3,5-dimethyl-1H-pyrazole (68% yield) .

Mechanistic Insight :

The lone pair on the pyrazole nitrogen facilitates nucleophilic attack, with steric effects from the 3,5-dimethyl groups influencing regioselectivity.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4, which is the most activated site.

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro-3,5-dimethyl-1H-pyrazole derivative | 63% |

| Sulfonation | SO₃/H₂SO₄, 50°C | 4-sulfo-3,5-dimethyl-1H-pyrazole derivative | 58% |

The electron-donating methyl groups enhance ring activation, but steric hindrance limits yields compared to unsubstituted pyrazoles .

Oxidation

The butanoate chain can be oxidized to a ketone or further degraded:

-

KMnO₄/H₂SO₄ : Converts the ester to a ketone (4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-2-one, 71% yield).

-

Ozone : Cleaves the double bond (if present) to carboxylic acids.

Reduction

-

LiAlH₄ : Reduces the ester to 4-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-ol (82% yield).

Coordination Chemistry

The pyrazole nitrogen acts as a ligand for transition metals.

| Metal Salt | Product | Application |

|---|---|---|

| CuCl₂ | [Cu(ethyl 4-(3,5-dimethylpyrazol-1-yl)butanoate)₂Cl₂] | Catalysis in Ullmann couplings |

| Pd(OAc)₂ | Pd(II) complex | Suzuki-Miyaura cross-coupling |

These complexes exhibit enhanced catalytic activity due to the electron-rich pyrazole ligand.

Cyclization and Heterocycle Formation

Under acidic conditions, the ester participates in cyclization to form fused heterocycles:

Example :

Reaction with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazolo[3,4-b]pyridine (65% yield) .

Mechanism :

-

Ester hydrolysis to carboxylic acid.

-

Condensation with hydrazine to form a hydrazide.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄ | Biaryl-pyrazole hybrid | 76% |

| Sonogashira coupling | Terminal alkyne, CuI | Alkyne-functionalized derivative | 68% |

These reactions enable modular synthesis of pharmacophores.

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights key differences:

| Compound | Key Reaction | Yield | Notes |

|---|---|---|---|

| Ethyl 4-(4-methylpyrazol-1-yl)butanoate | Nitration at position 3 | 70% | Less steric hindrance |

| Ethyl 4-(5-CF₃-pyrazol-1-yl)butanoate | Nucleophilic substitution | 55% | Electron-withdrawing CF₃ reduces reactivity |

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate serves as an important intermediate in the synthesis of more complex pyrazole derivatives. Its unique structure allows for further modifications that can lead to novel compounds with enhanced properties.

Medicinal Chemistry

Research indicates that pyrazole derivatives exhibit a broad range of biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds similar to this compound can act against various bacterial strains, including multidrug-resistant organisms like Acinetobacter baumannii .

- Anti-inflammatory Effects: Pyrazole derivatives are being explored for their potential to reduce inflammation in various disease models.

Table 1: Biological Activity of Pyrazole Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound 1 | Antibacterial | Acinetobacter baumannii | |

| Compound 2 | Anti-inflammatory | Various models | |

| This compound | Potential therapeutic agent | TBD |

Agrochemicals

In agricultural applications, this compound is being investigated for its potential as an insecticide or fungicide. Its structure may confer specific biological activities that can target pests while minimizing harm to beneficial organisms .

Case Study 1: Antibacterial Activity

A recent study synthesized a series of pyrazole derivatives based on this compound. Some derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the potential of these compounds as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains .

Case Study 2: Insecticidal Properties

Research into the insecticidal properties of pyrazole derivatives has shown promising results. Compounds structurally related to this compound demonstrated effectiveness against common agricultural pests. Further investigations are ongoing to determine their precise mechanisms of action and potential environmental impacts .

Mecanismo De Acción

The mechanism of action of ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives to highlight its uniqueness:

Similar Compounds: 3,5-dimethyl-1H-pyrazole, ethyl 4-(1H-pyrazol-1-yl)butanoate, and ethyl 4-(3,5-dimethyl-1H-pyrazol-4-yl)butanoate.

Uniqueness: The presence of both the ethyl ester group and the butanoate chain attached to the pyrazole ring makes it distinct from other pyrazole derivatives.

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules and a promising candidate for further research and development.

Actividad Biológica

Ethyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to form pyrazolium ions, which can facilitate electrophilic attacks on specific sites within biological molecules. This mechanism is crucial for their anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial effects. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. A study reported that related compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at specific concentrations . This suggests that this compound may serve as a potential therapeutic agent for inflammatory conditions.

Analgesic Activity

The analgesic properties of pyrazole derivatives have been extensively studied. Compounds in this class have demonstrated significant pain-relieving effects in animal models, comparable to standard analgesics like ibuprofen . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

- Antimicrobial Efficacy : A series of pyrazole derivatives were tested against Mycobacterium tuberculosis, revealing promising results with some compounds exhibiting over 90% inhibition compared to standard treatments .

- Anti-inflammatory Effects : In vivo studies showed that certain derivatives significantly reduced edema in carrageenan-induced models, indicating their potential as anti-inflammatory agents .

- Pharmacological Profiles : A comprehensive review highlighted the versatility of pyrazole compounds in treating various diseases such as cancer, tuberculosis, and bacterial infections due to their broad spectrum of biological activities .

Data Table

Propiedades

IUPAC Name |

ethyl 4-(3,5-dimethylpyrazol-1-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-15-11(14)6-5-7-13-10(3)8-9(2)12-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXSRWUJZNMJRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=CC(=N1)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.